

Ethosuximide precision accuracy linearity robustness validation data

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Compound Focus: Ethosuximide

CAS No.: 77-67-8

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Summary of Validation Data for the QbD-based Ethosuximide Method

Validation Parameter	Result / Value	Experimental Protocol & Conditions
Linearity Range	5–50 µg/mL [1]	A series of standard solutions across this range were analyzed. The correlation coefficient (R^2) was 0.999 , demonstrating an excellent proportional relationship between concentration and detector response [1].
Accuracy	98.5–101.2% (Recovery) [1]	Determined by spiking known amounts of Ethosuximide into a sample matrix (e.g., bulk drug or dosage form) and comparing the measured value to the true added value. The high recovery percentage indicates high accuracy [1].
Precision	< 2% RSD (Relative Standard Deviation) [1]	Precision was confirmed through repeatability studies, likely involving multiple injections of the same homogeneous sample. An RSD of less than 2% confirms the method's high reproducibility [1] [2].

Validation Parameter	Result / Value	Experimental Protocol & Conditions
Robustness	Demonstrated [1]	Assessed by deliberately varying critical method parameters (e.g., pH of the mobile phase, flow rate, solvent composition) within a small range. The method was found to remain unaffected by these variations, ensuring reliability [1] [3].

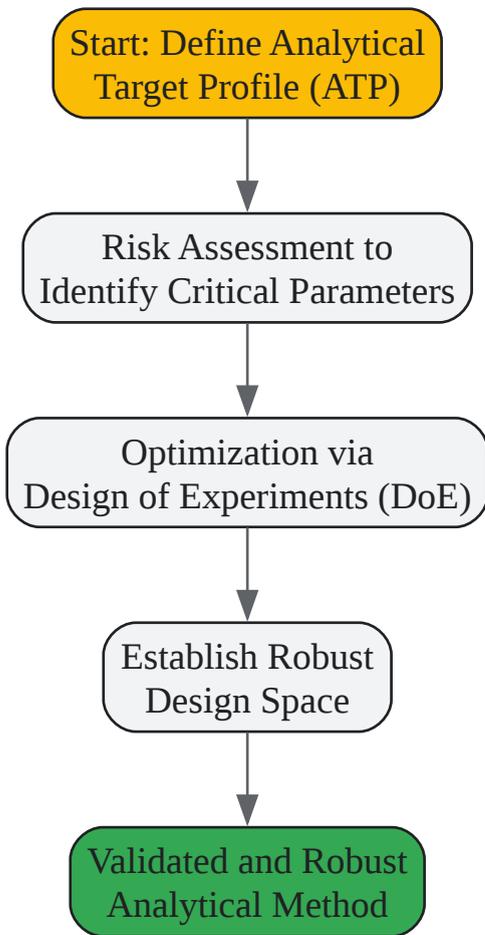
| **Sensitivity (LOD/LOQ)** | **LOD: 0.25 µg/mL LOQ: 0.80 µg/mL** [1] | The Limit of Detection (LOD) and Quantitation (LOQ) represent the lowest amount of **Ethosuximide** that can be detected and reliably quantified, respectively. These values indicate the method is highly sensitive [1]. |

Detailed Experimental Protocol

The validation data above was generated using the following detailed methodology [1]:

- **Instrumentation:** Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system.
- **Chromatographic Column:** Phenomenex C18 column (250 mm × 4.6 mm, 5 µm particle size).
- **Mobile Phase:** Phosphate buffer (pH 3.5) and Methanol in a 60:40 (v/v) ratio.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at 210 nm.
- **Retention Time:** Approximately 4.2 minutes.
- **QbD Approach:** The method was developed systematically using a QbD framework. This involved:
 - Defining an **Analytical Target Profile (ATP)**.
 - Using **risk assessment** to identify Critical Method Parameters (e.g., pH, flow rate, solvent composition).
 - Optimizing these parameters via **Design of Experiments (DoE)** to establish a robust "design space" that ensures consistent performance.

The following diagram illustrates the logical workflow of this QbD-based method development, which underpins the validation data.



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Key Principles of Analytical Method Validation

For a complete understanding, the parameters reported align with the standard performance characteristics required by ICH Q2(R1) guidelines for analytical method validation [2]. Here is a brief explanation of these key terms in the context of this data:

- **Specificity:** The ability to measure **Ethosuximide** accurately in the presence of other components like impurities or excipients. While not explicitly detailed in the summary, the sharp peak and successful application to pharmaceutical forms imply it was confirmed [1] [3].
- **Linearity and Range:** The method is proven to produce results directly proportional to the concentration of **Ethosuximide** within the specified 5–50 µg/mL range [1] [2].
- **Accuracy:** The high recovery values (98.5–101.2%) indicate how close the measured results are to the true value of **Ethosuximide** in the sample [1] [2].

- **Precision:** The low %RSD (<2%) shows that repeated measurements of the same sample produce very consistent results [1] [2].
- **Robustness:** This confirms that the method's performance is not adversely affected by small, deliberate changes in normal operating conditions (e.g., minor fluctuations in mobile phase pH or flow rate) [1] [3].

Considerations for Your Comparison Guide

The data presented is for a **single, specific analytical method**. When creating a comparison guide, you should note that:

- **This is an example:** The precision, accuracy, and other parameters can vary if a different method (e.g., using a different column, mobile phase, or detection technique like LC-MS) is used.
- **QbD vs. Traditional:** This method was developed using a modern **Quality by Design (QbD)** approach, which is more systematic and scientifically rigorous than the traditional one-variable-at-a-time (OVAT) approach, leading to a more inherently robust method [1].
- **Lack of Direct Alternatives:** The search results did not contain comparable validation data tables for alternative drugs like valproate or lamotrigine, or for other analytical techniques for **Ethosuximide** itself.

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References

1. Application Of QBD Approach to Analytical Method Development and... [ijpsjournal.com]
2. Performance Characteristics In Analytical Method Validation [gmpinsiders.com]
3. The 6 Key Aspects of Analytical Method Validation [elementlabsolutions.com]

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